N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound features a pyridazinone core, which is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The starting materials might include 2-fluorobenzaldehyde, pyridazine derivatives, and diphenylpropylamine. Common synthetic routes could involve:
Condensation Reactions: Combining 2-fluorobenzaldehyde with a pyridazine derivative under acidic or basic conditions.
Amidation: Reacting the resulting intermediate with diphenylpropylamine to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the pyridazinone core.
Substitution: Halogen substitution reactions could be performed on the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different halogens.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering signal transduction pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N-(3,3-diphenylpropyl)-2-[3-(2-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Contains a methylphenyl group.
Uniqueness
The uniqueness of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group might enhance its binding affinity to certain targets or improve its metabolic stability.
Properties
Molecular Formula |
C27H24FN3O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C27H24FN3O2/c28-24-14-8-7-13-23(24)25-15-16-27(33)31(30-25)19-26(32)29-18-17-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-16,22H,17-19H2,(H,29,32) |
InChI Key |
HMCUKQUWMVXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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